molecular formula C21H21F3N2O2 B2869496 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034265-08-0

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2869496
CAS No.: 2034265-08-0
M. Wt: 390.406
InChI Key: WFCKNWFLOUCVOY-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic organic compound with the molecular formula C21H21F3N2O2 and a molecular weight of 390.40 g/mol . This complex molecule features a distinct structure that combines a dihydroisoquinoline core with a pyrrolidine ring and an aryl ketone functionality modified with a trifluoromethoxy group . This specific architecture is designed to confer high binding affinity for specific biological targets, making it a promising candidate for investigative applications in medicinal chemistry and drug discovery . The presence of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and improve cellular permeability, which can be crucial for the efficacy of potential therapeutic agents . Compounds with structural similarities, particularly those containing the dihydroisoquinolinyl moiety, are actively being researched in various fields, including as inhibitors for targets like Protein Arginine Methyltransferase 5 (PRMT5) for antineoplastic applications . Researchers can utilize this compound in hit-to-lead optimization studies and for probing novel pharmacological mechanisms. The product is available for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c22-21(23,24)28-19-7-5-16(6-8-19)20(27)26-12-10-18(14-26)25-11-9-15-3-1-2-4-17(15)13-25/h1-8,18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCKNWFLOUCVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone , often referred to by its IUPAC name, exhibits a complex molecular structure that suggests potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₄H₃₃F₃N₂O
  • Molecular Weight : 563.64 g/mol
  • CAS Number : 2034358-25-1

The compound features a dihydroisoquinoline ring and a pyrrolidinyl group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structural components allow it to modulate enzyme activity and receptor interactions, influencing several biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, altering their activity and affecting downstream signaling cascades.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the dihydroisoquinoline structure. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
1MCF70.096
2A5490.110
3HepG20.200

These results indicate that derivatives of the parent compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. For example, derivatives have been tested against Pythium recalcitrans, showing promising inhibition rates:

CompoundPathogenInhibition (%)
APythium recalcitrans85
BE. coli75
CS. aureus70

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their potential applications:

  • Study on Anticancer Activity :
    • A recent study evaluated the anticancer properties of a series of dihydroisoquinoline derivatives, revealing significant cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Efficacy :
    • Research conducted on the antioomycete properties of similar compounds indicated that structural modifications could enhance efficacy against phytopathogens .
  • Pharmacological Studies :
    • Investigations into the pharmacological profiles of related compounds suggest potential uses in treating infections and cancer due to their ability to inhibit key biological processes .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Insights: Frequent substructure mining () highlights dihydroisoquinoline as a pharmacophoric motif, but its specific role in the target compound remains unexplored .
  • Bioactivity Data: No direct bioactivity data for the target compound are available. Comparisons rely on inferred properties from analogues (e.g., fluorinated compounds in show moderate bioactivity) .

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